

Application Notes and Protocols: Nitration of 1,2,3-Tribromobenzene

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Compound of Interest

Compound Name: 1,2,3-Tribromo-5-nitrobenzene

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Introduction

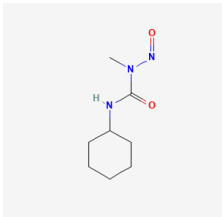
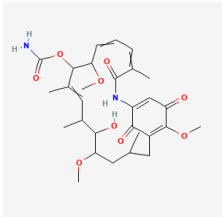
The nitration of halogenated benzene derivatives is a fundamental reaction in organic synthesis, providing key intermediates for the preparation of a wide range of functionalized molecules, including pharmaceuticals, agrochemicals, and materials. 1,2,3-Tribromobenzene is a highly substituted and deactivated aromatic compound. Its nitration presents challenges in terms of reactivity and regioselectivity due to the steric hindrance and the electron-withdrawing nature of the three bromine atoms. This document provides a detailed experimental protocol for the mononitration of 1,2,3-tribromobenzene, based on established principles of electrophilic aromatic substitution.

Regioselectivity

The three bromine atoms in 1,2,3-tribromobenzene are ortho,para-directing groups. However, due to significant steric hindrance at the positions ortho to the bromine atoms (positions 4 and 6), electrophilic attack is sterically hindered. The bromine atoms are deactivating, making the benzene ring less susceptible to electrophilic attack. The nitration is expected to yield a mixture of isomers, with the major product being the one where the nitro group is introduced at the least sterically hindered position. The primary expected products of mononitration are 1,2,3-tribromo-4-nitrobenzene and **1,2,3-tribromo-5-nitrobenzene**.

Data Presentation

Table 1: Predicted Products and Properties of Mononitration of 1,2,3-Tribromobenzene

Product Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Predicted Major/Minor
1,2,3-Tribromo-4-nitrobenzene		$C_6H_2Br_3NO_2$	359.80	Minor
1,2,3-Tribromo-5-nitrobenzene		$C_6H_2Br_3NO_2$	359.80	Major

Note: The prediction of major and minor products is based on steric hindrance considerations. Actual yields may vary and should be determined experimentally.

Experimental Protocols

Safety Precautions:

- This reaction involves the use of concentrated strong acids (nitric and sulfuric acid) which are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
- 1,2,3-Tribromobenzene and its nitrated products are potentially toxic. Avoid inhalation, ingestion, and skin contact.

Materials:

- 1,2,3-Tribromobenzene
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Dichloromethane (or other suitable solvent)
- Crushed Ice
- 5% Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator

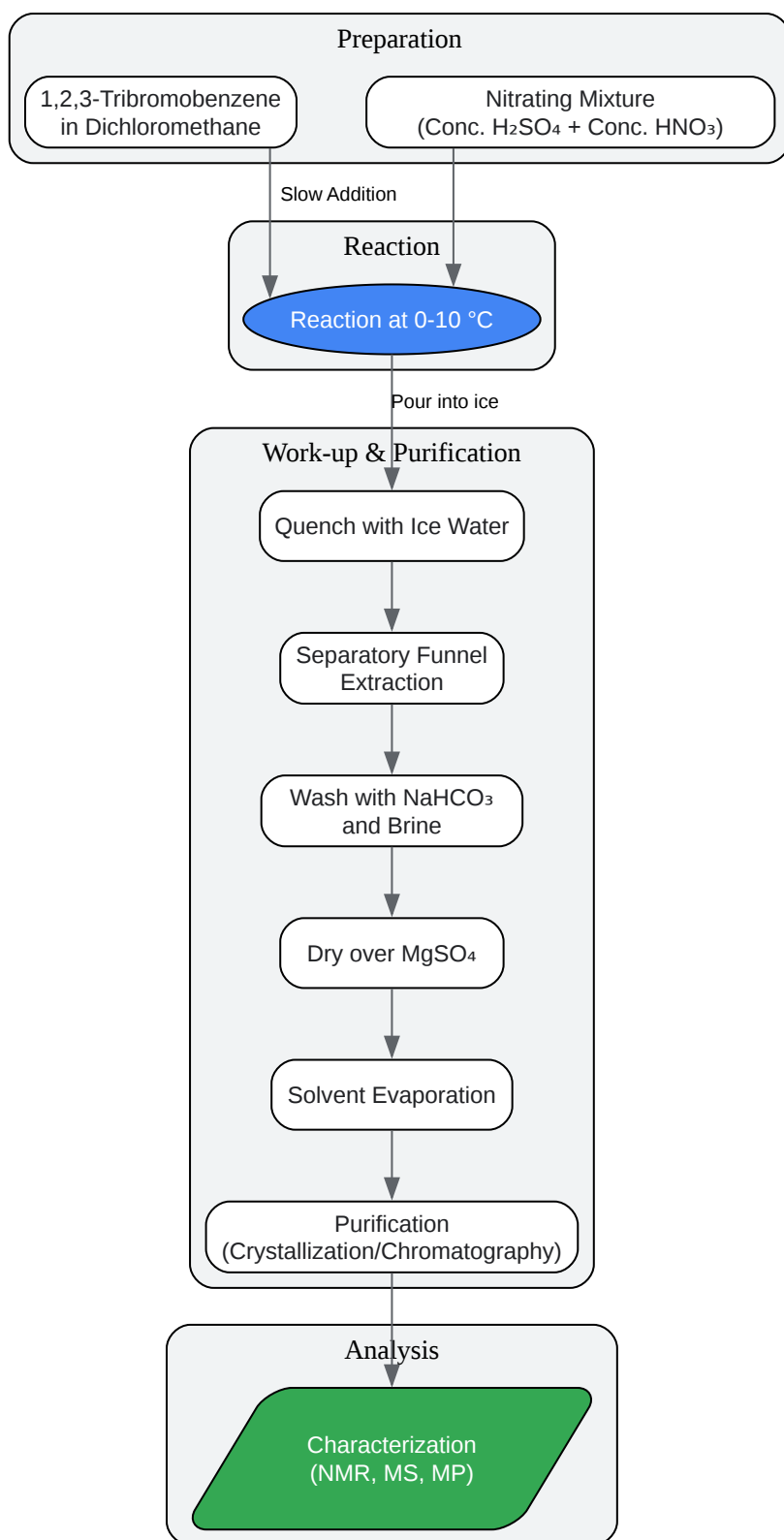
Procedure:

- Preparation of the Nitrating Mixture:

- In a clean, dry flask, carefully add 15 mL of concentrated sulfuric acid.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly, and with constant stirring, add 5 mL of concentrated nitric acid dropwise to the cooled sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This mixture should be prepared fresh and kept cold.
- Reaction Setup:
 - In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1,2,3-tribromobenzene in 25 mL of dichloromethane.
 - Cool this flask in an ice bath to 0-5 °C.
- Nitration Reaction:
 - Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,2,3-tribromobenzene.
 - Carefully monitor the reaction temperature and maintain it between 0 and 10 °C throughout the addition. The addition rate should be adjusted to prevent the temperature from rising above this range.
 - After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is deemed complete, carefully and slowly pour the reaction mixture over a large beaker containing approximately 100 g of crushed ice with stirring.
 - Transfer the mixture to a separatory funnel.
 - Separate the organic layer (dichloromethane).
 - Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent using a rotary evaporator.
- Purification and Characterization:
 - The crude product will likely be a mixture of isomers. Separation can be achieved by fractional crystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel.[\[1\]](#)
 - Characterize the purified product(s) using standard analytical techniques such as melting point, ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm the structure and purity.

Mandatory Visualization



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Caption: Experimental workflow for the nitration of 1,2,3-tribromobenzene.

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References

- 1. chm.uri.edu [chm.uri.edu]
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